3-(4-Chlorophenyl)-4-phenyl-1,2-oxazole

COX-2 Inhibition Regioisomer Selectivity Anti-inflammatory Drug Design

3-(4-Chlorophenyl)-4-phenyl-1,2-oxazole (CAS 130966-62-0) is a synthetic 3,4-diaryl isoxazole derivative with the molecular formula C₁₅H₁₀ClNO and a molecular weight of 255.70 g/mol. This heterocyclic scaffold, bearing a 4-chlorophenyl substituent at position 3 and a phenyl group at position 4, belongs to a privileged structural class extensively investigated for cyclooxygenase (COX) inhibition.

Molecular Formula C15H10ClNO
Molecular Weight 255.70 g/mol
CAS No. 130966-62-0
Cat. No. B12901901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Chlorophenyl)-4-phenyl-1,2-oxazole
CAS130966-62-0
Molecular FormulaC15H10ClNO
Molecular Weight255.70 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CON=C2C3=CC=C(C=C3)Cl
InChIInChI=1S/C15H10ClNO/c16-13-8-6-12(7-9-13)15-14(10-18-17-15)11-4-2-1-3-5-11/h1-10H
InChIKeyIXCPZKALOGLVBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Chlorophenyl)-4-phenyl-1,2-oxazole (CAS 130966-62-0): Core Structural Identity and Procurement Context


3-(4-Chlorophenyl)-4-phenyl-1,2-oxazole (CAS 130966-62-0) is a synthetic 3,4-diaryl isoxazole derivative with the molecular formula C₁₅H₁₀ClNO and a molecular weight of 255.70 g/mol . This heterocyclic scaffold, bearing a 4-chlorophenyl substituent at position 3 and a phenyl group at position 4, belongs to a privileged structural class extensively investigated for cyclooxygenase (COX) inhibition [1]. Its specific substitution pattern distinguishes it from regioisomeric analogues such as 3-(4-chlorophenyl)-5-phenylisoxazole (CAS 24097-17-4) and 4-(4-chlorophenyl)-5-phenylisoxazole, each of which may exhibit divergent biological activity profiles and synthetic reactivity [2].

Why Generic 3,4-Diaryl Isoxazole Substitution Fails for 3-(4-Chlorophenyl)-4-phenyl-1,2-oxazole


The 3,4-diaryl isoxazole scaffold is not a monolithic family; regioisomeric and substituent variations critically alter biological target engagement and synthetic tractability. The specific 3-(4-chlorophenyl)-4-phenyl arrangement has been explicitly claimed in patent families for COX-2 inhibition, distinguishing it from 3,5-diaryl analogues that may lack the same potency or selectivity profile [1]. Furthermore, the 4-chlorophenyl moiety at the 3-position, combined with a free 5-position, enables regioselective C–H arylation chemistry that is incompatible with 4-substituted or 3,5-disubstituted regioisomers, making generic replacement synthetically impractical for downstream functionalization workflows .

Quantitative Differentiation Evidence for 3-(4-Chlorophenyl)-4-phenyl-1,2-oxazole Against Closest Structural Analogues


Regioisomeric COX-2 Inhibitor Scaffold Prevalence: 3,4-Diaryl vs. 3,5-Diaryl Isoxazole Core

The 3,4-diaryl isoxazole substitution pattern, as present in 3-(4-chlorophenyl)-4-phenyl-1,2-oxazole, is explicitly encompassed within the general Formula (2) of patent WO2005068442A2, which claims compounds as inhibitors of COX-1 and/or COX-2 for the treatment of inflammation, carcinomas, and pain [1]. In contrast, the isomeric 3,5-diaryl isoxazoles (e.g., 3-(4-chlorophenyl)-5-phenylisoxazole, CAS 24097-17-4) are predominantly associated with interleukin-8 receptor antagonism (IC₅₀ = 1,600 nM) [2], representing a fundamentally different biological target space. This regioisomeric divergence in target engagement means that substituting the 3,4-diaryl core with a 3,5-diaryl analogue cannot recapitulate the COX-2 inhibitory profile.

COX-2 Inhibition Regioisomer Selectivity Anti-inflammatory Drug Design

Regioselective C–H Arylation Yield: 3-(4-Chlorophenyl)isoxazole as a Surrogate Model for 5-Position Functionalization

The 3-(4-chlorophenyl)isoxazole core, structurally analogous to the target compound but lacking the 4-phenyl substituent, undergoes palladium-catalyzed direct C–H arylation exclusively at the 5-position with a yield of 64% when reacted with 1 equivalent of 4-iodotoluene under optimized conditions (5 mol% PdCl₂(MeCN)₂, 10 mol% DPPBz, 2 equiv AgF, DMA, 100 °C, 24 h) . This regioselectivity is predicated on the absence of competing substituents at the 4-position. In contrast, 4-substituted isoxazole regioisomers or 3,5-disubstituted derivatives cannot undergo analogous late-stage diversification at the 5-position, limiting their synthetic utility. The target compound, bearing a phenyl group at position 4, retains a free 5-position that is expected to exhibit comparable or enhanced reactivity due to electronic effects from the 4-phenyl group, positioning it as a versatile intermediate for constructing spirocyclic chiral ligands and diversified compound libraries.

C–H Activation Regioselective Arylation Late-Stage Functionalization

Distinct Crystallographic Conformation: Dihedral Angle Comparison Between 3,4- and 4,5-Regioisomers

The 4,5-diaryl regioisomer 4-(4-chlorophenyl)-5-phenylisoxazole exhibits mean dihedral angles of 38.32° and 43.91° between the isoxazole ring plane and the chlorophenyl and phenyl rings, respectively, as determined by single-crystal X-ray diffraction [1]. Although analogous crystallographic data for 3-(4-chlorophenyl)-4-phenyl-1,2-oxazole have not been explicitly reported, the repositioning of the chlorophenyl group from position 4 to position 3, with the phenyl group occupying position 4 rather than 5, fundamentally alters the electronic conjugation and steric environment of the heterocyclic core. These conformational differences directly influence molecular recognition events, as the relative orientation of the aryl rings determines pharmacophore complementarity with enzyme active sites such as COX-2 [2].

X-ray Crystallography Conformational Analysis Solid-State Structure

Electronic Property Differentiation: Calculated LogP and Polar Surface Area Benchmarking for Drug-Likeness Optimization

3-(4-Chlorophenyl)-4-phenyl-1,2-oxazole exhibits a calculated logP of 4.662 and a polar surface area (PSA) of 26.03 Ų . In comparison, the 4-chloro-3,5-diphenyl isoxazole regioisomer (CAS 212554-45-5), where chlorine is directly attached to the isoxazole ring rather than the pendant aryl group, presents a fundamentally different electronic distribution that alters logP, PSA, and hydrogen-bonding capacity . The higher logP of the target compound relative to more polar analogues positions it as a scaffold suited for optimizing blood-brain barrier penetration or modulating lipophilicity-driven pharmacokinetic properties [1].

Physicochemical Properties Drug-Likeness ADME Optimization

Optimal Research and Industrial Application Scenarios for 3-(4-Chlorophenyl)-4-phenyl-1,2-oxazole (130966-62-0)


Lead Compound for Selective COX-2 Inhibitor Development

3-(4-Chlorophenyl)-4-phenyl-1,2-oxazole serves as a privileged 3,4-diaryl isoxazole scaffold directly aligned with the patent-protected general Formula (2) for cyclooxygenase-1/2 inhibitors [1]. In medicinal chemistry programs targeting inflammation, oncology, or pain management, this specific regioisomer provides the requisite substitution pattern for engaging the COX-2 active site, distinguishing it from 3,5-diaryl isoxazole analogues that primarily target chemokine receptors. Procurement of this compound ensures fidelity to the patent landscape and enables rational SAR expansion around the 5-position.

Divergent Late-Stage Functionalization via C5-Selective C–H Arylation

The free 5-position of the isoxazole ring enables palladium-catalyzed direct C–H arylation, as demonstrated on the structurally analogous 3-(4-chlorophenyl)isoxazole substrate with a 64% yield under optimized conditions . This regioselective transformation is incompatible with 4-substituted or 3,5-disubstituted regioisomers, making 3-(4-chlorophenyl)-4-phenyl-1,2-oxazole uniquely suited for generating diversified compound libraries, spirocyclic chiral ligands, and functionalized intermediates for medicinal chemistry and asymmetric catalysis.

Physicochemical Reference Standard for Drug-Likeness Profiling

With a calculated logP of 4.662 and a polar surface area of 26.03 Ų , this compound occupies a specific lipophilicity range at the upper boundary of oral drug-like space. It can serve as a calibration standard or reference compound in ADME property prediction models, chromatographic method development for lipophilic heterocycles, and formulation screens where controlled logP is a critical quality attribute.

Crystallographic Benchmark for Conformational Analysis of Diaryl Isoxazoles

Although direct crystallographic data for this specific compound are not yet published, the detailed structural characterization of the regioisomeric 4-(4-chlorophenyl)-5-phenylisoxazole (dihedral angles of 38.32° and 43.91°) [2] establishes the value of diaryl isoxazoles as conformational probes. 3-(4-Chlorophenyl)-4-phenyl-1,2-oxazole is anticipated to exhibit distinct solid-state packing and torsion angles, making it a valuable candidate for X-ray and computational studies aimed at correlating substitution pattern with molecular geometry and intermolecular interactions relevant to crystal engineering and polymorph screening.

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